4-(1-Oxoindan-2-ylidenemethyl)benzonitrile
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Overview
Description
4-(1-Oxoindan-2-ylidenemethyl)benzonitrile is a chemical compound with a complex structure that includes an indanone moiety and a benzonitrile group
Preparation Methods
The synthesis of 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile typically involves the reaction of indanone derivatives with benzonitrile under specific conditions. One common method involves the use of a base to facilitate the condensation reaction between the indanone and benzonitrile. The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or toluene .
Chemical Reactions Analysis
4-(1-Oxoindan-2-ylidenemethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Scientific Research Applications
4-(1-Oxoindan-2-ylidenemethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various biochemical pathways. The indanone moiety may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar compounds to 4-(1-Oxoindan-2-ylidenemethyl)benzonitrile include other benzonitrile derivatives and indanone-based compounds. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. For example, benzonitrile itself is a simpler compound with a single nitrile group, while indanone derivatives may have additional functional groups that influence their chemical behavior .
Properties
CAS No. |
59120-86-4 |
---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-[(3-oxo-1H-inden-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C17H11NO/c18-11-13-7-5-12(6-8-13)9-15-10-14-3-1-2-4-16(14)17(15)19/h1-9H,10H2 |
InChI Key |
RQOUCEMLHPVXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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